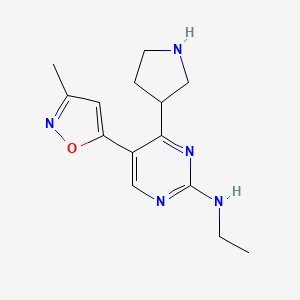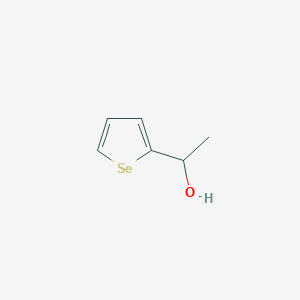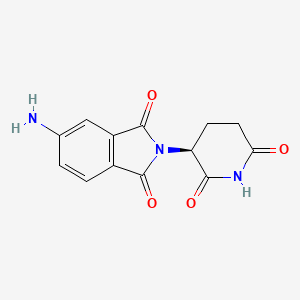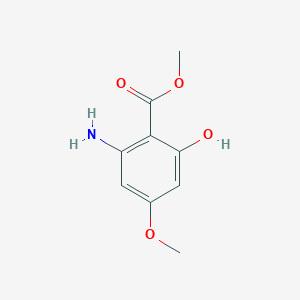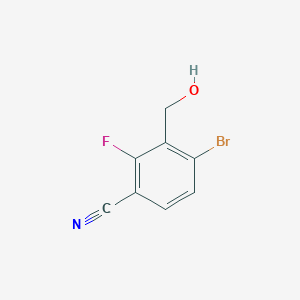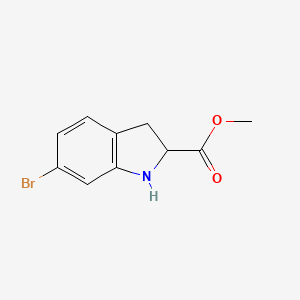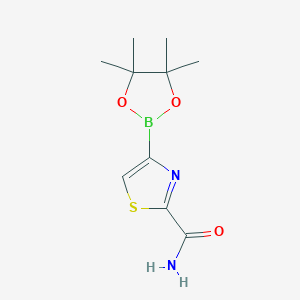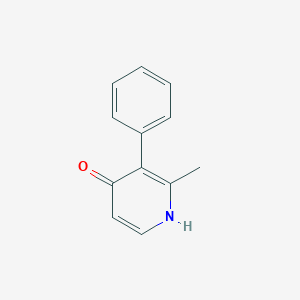![molecular formula C8H5IN2O2 B12968225 2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12968225.png)
2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the 2-position and a carboxylic acid group at the 5-position of the pyrrolo[3,2-b]pyridine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves the iodination of a pyrrolopyridine precursor. One common method involves the reaction of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Oxidation and Reduction: Reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate are used for these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-azido-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid, while a Suzuki-Miyaura coupling with phenylboronic acid would produce 2-phenyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid .
Scientific Research Applications
2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.
Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
Chemical Biology: The compound is employed in the design of chemical probes for target identification and validation in drug discovery.
Mechanism of Action
The mechanism of action of 2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The iodine atom and carboxylic acid group play crucial roles in binding to the active site of the target protein, thereby modulating its activity. The compound can interact with various molecular targets, including kinases, G-protein coupled receptors, and ion channels .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: Lacks the iodine atom, which may affect its biological activity and reactivity.
3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid: Similar structure but with the iodine atom at a different position, leading to different chemical properties and biological activities.
2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid: Bromine atom instead of iodine, which can influence the compound’s reactivity and interactions.
Uniqueness
2-Iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is unique due to the presence of the iodine atom at the 2-position, which can significantly impact its electronic properties and reactivity. This makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.
Properties
Molecular Formula |
C8H5IN2O2 |
|---|---|
Molecular Weight |
288.04 g/mol |
IUPAC Name |
2-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-7-3-6-4(11-7)1-2-5(10-6)8(12)13/h1-3,11H,(H,12,13) |
InChI Key |
OBKMXGVBCHDTQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1NC(=C2)I)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


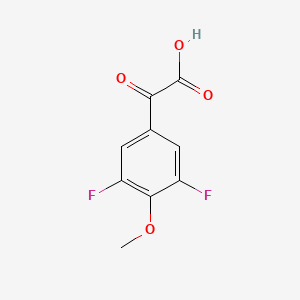
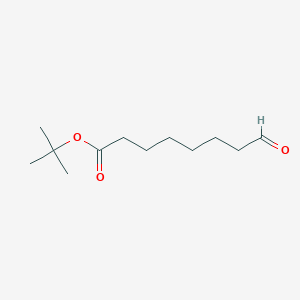
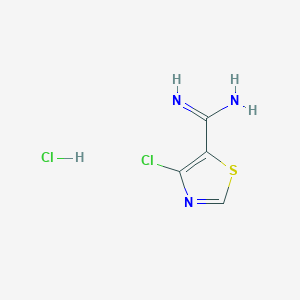
![4-Chloro-7-methylimidazo[1,5-a]quinoxaline](/img/structure/B12968161.png)
